5-Bromo-5'-(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene
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Overview
Description
5-Bromo-5’-(7-hexyl-9H-fluoren-2-YL)-2,2’-bithiophene is an organic compound that belongs to the class of bithiophenes. These compounds are known for their applications in organic electronics, particularly in the development of organic semiconductors and photovoltaic materials. The unique structure of this compound, which includes a bithiophene core and a fluorenyl group, makes it a subject of interest in materials science and chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-5’-(7-hexyl-9H-fluoren-2-YL)-2,2’-bithiophene typically involves the following steps:
Suzuki Coupling: A palladium-catalyzed cross-coupling reaction between the brominated bithiophene and a fluorenyl boronic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions might be used to modify the electronic properties of the compound.
Substitution: Halogen substitution reactions can be used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for halogen substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield fluorenone derivatives, while substitution reactions could produce a variety of functionalized bithiophenes.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-5’-(7-hexyl-9H-fluoren-2-YL)-2,2’-bithiophene is studied for its electronic properties and potential as a building block for more complex organic molecules.
Biology
While not typically used directly in biological applications, derivatives of this compound might be explored for their interactions with biological molecules or as part of biosensing technologies.
Medicine
Potential medical applications could include the development of organic electronic devices for medical diagnostics or treatment.
Industry
In industry, this compound is primarily of interest for its applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action for 5-Bromo-5’-(7-hexyl-9H-fluoren-2-YL)-2,2’-bithiophene in electronic applications involves its ability to transport charge through its conjugated system. The molecular targets and pathways involved include the interaction of the compound with other organic semiconductors and the formation of charge-transfer complexes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,2’-bithiophene: A simpler bithiophene derivative without the fluorenyl group.
7-Hexyl-9H-fluorene: A fluorenyl compound without the bithiophene core.
2,2’-Bithiophene: The core structure without any additional functional groups.
Uniqueness
The uniqueness of 5-Bromo-5’-(7-hexyl-9H-fluoren-2-YL)-2,2’-bithiophene lies in its combined structural features, which impart specific electronic properties that are valuable in organic electronics. The presence of both the bithiophene and fluorenyl groups allows for enhanced charge transport and stability.
Properties
IUPAC Name |
2-bromo-5-[5-(7-hexyl-9H-fluoren-2-yl)thiophen-2-yl]thiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25BrS2/c1-2-3-4-5-6-18-7-9-22-20(15-18)17-21-16-19(8-10-23(21)22)24-11-12-25(29-24)26-13-14-27(28)30-26/h7-16H,2-6,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXOULZWSIBYEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25BrS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20854820 |
Source
|
Record name | 5-Bromo-5'-(7-hexyl-9H-fluoren-2-yl)-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20854820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
922706-39-6 |
Source
|
Record name | 5-Bromo-5'-(7-hexyl-9H-fluoren-2-yl)-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20854820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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